![molecular formula C9H10O4S B14666107 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid CAS No. 46331-29-7](/img/structure/B14666107.png)
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yloxy group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid typically involves the reaction of 4-hydroxybenzenesulfonic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted benzene compounds.
Applications De Recherche Scientifique
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . The prop-2-en-1-yloxy group provides additional sites for chemical modification, allowing for the fine-tuning of the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar in structure but contains a benzoyl group instead of a sulfonic acid group.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains two benzene rings linked by a sulfonyl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a sulfonic acid group.
Uniqueness
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
46331-29-7 |
|---|---|
Formule moléculaire |
C9H10O4S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
4-prop-2-enoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O4S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H,10,11,12) |
Clé InChI |
JOXWZEYQUIILOL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


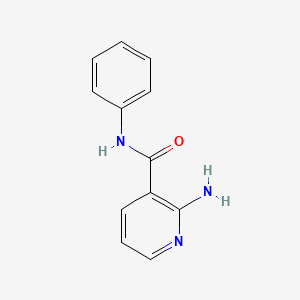
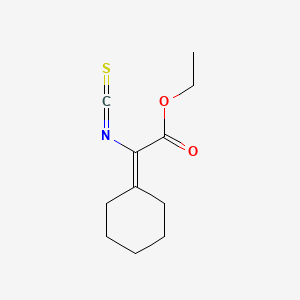
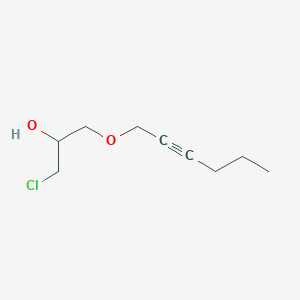


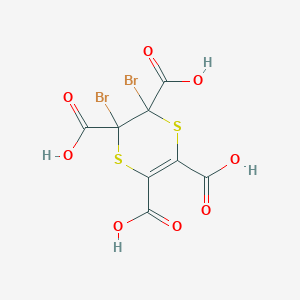

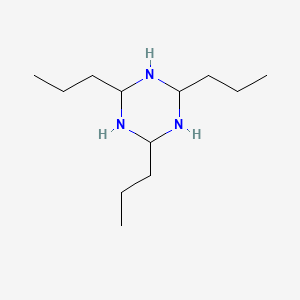

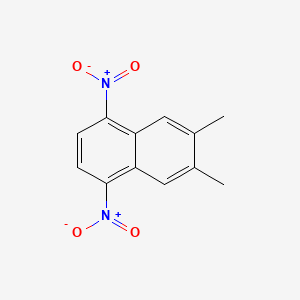
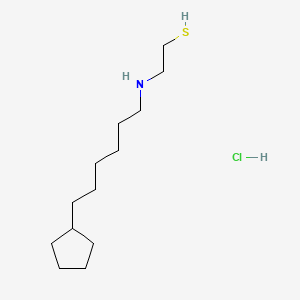
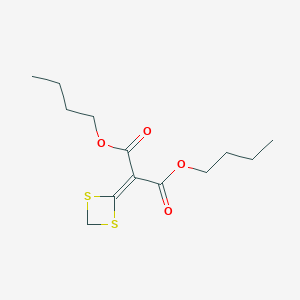
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
